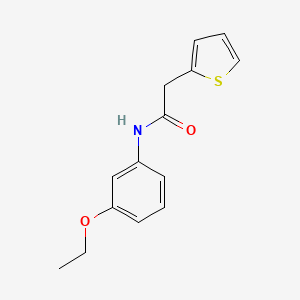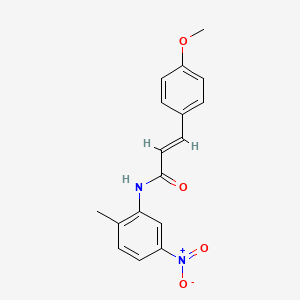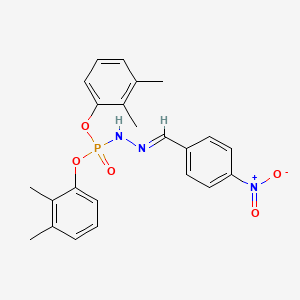
S-(4-chlorophenyl) (2-methoxyphenoxy)ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-chlorophenyl) (2-methoxyphenoxy)ethanethioate, also known as S-230, is a synthetic compound that has been extensively studied for its potential use as a pesticide. This compound belongs to the class of synthetic pyrethroids, which are widely used for their insecticidal properties. S-230 has been found to be highly effective against a wide range of insect pests, making it a promising candidate for pest management in agriculture.
Mechanism of Action
S-(4-chlorophenyl) (2-methoxyphenoxy)ethanethioate acts by disrupting the nervous system of insects, leading to paralysis and death. It binds to voltage-gated sodium channels in the insect's nervous system, preventing the channels from closing properly and leading to an influx of sodium ions. This disrupts the normal functioning of the nervous system, leading to paralysis and death.
Biochemical and physiological effects:
This compound has been found to have low toxicity to mammals and other non-target organisms. It is rapidly metabolized and eliminated from the body, reducing the risk of accumulation in the environment. However, it can be toxic to aquatic organisms, and care should be taken to prevent contamination of aquatic environments.
Advantages and Limitations for Lab Experiments
S-(4-chlorophenyl) (2-methoxyphenoxy)ethanethioate has several advantages for use in laboratory experiments. It is highly effective against a wide range of insect pests, making it a valuable tool for studying insect behavior and physiology. It is also relatively easy to synthesize and has low toxicity to mammals, reducing the risk of harm to researchers. However, care should be taken to prevent contamination of the environment and to follow proper safety protocols when handling the compound.
Future Directions
There are several potential future directions for research on S-(4-chlorophenyl) (2-methoxyphenoxy)ethanethioate. One area of interest is the development of new formulations that can increase the effectiveness of the compound against insect pests. Another area of interest is the study of the environmental impact of this compound and the development of strategies to minimize its impact on non-target organisms. Finally, there is potential for the development of new compounds based on the structure of this compound that may have even greater insecticidal properties.
Synthesis Methods
The synthesis of S-(4-chlorophenyl) (2-methoxyphenoxy)ethanethioate involves the reaction of 4-chlorobenzenethiol with 2-methoxyphenol in the presence of a base, followed by the reaction of the resulting product with ethyl chloroacetate. The final product is obtained by the reaction of the intermediate product with sodium hydroxide.
Scientific Research Applications
S-(4-chlorophenyl) (2-methoxyphenoxy)ethanethioate has been extensively studied for its insecticidal properties and has been found to be highly effective against a wide range of insect pests, including mosquitoes, cockroaches, and flies. It has also been found to be effective against insecticide-resistant strains of pests, making it a valuable tool for pest management in agriculture.
properties
IUPAC Name |
S-(4-chlorophenyl) 2-(2-methoxyphenoxy)ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3S/c1-18-13-4-2-3-5-14(13)19-10-15(17)20-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBIREZJEMKYNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5859275.png)
![2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(2-thienyl)ethanone](/img/structure/B5859279.png)
![1-[(4-fluorophenyl)acetyl]indoline](/img/structure/B5859295.png)
![2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol](/img/structure/B5859302.png)



![N-cyclopentyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5859328.png)
![5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5859335.png)

![3-methyl-N-[4-(4-methyl-1-piperidinyl)phenyl]butanamide](/img/structure/B5859346.png)
![2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5859349.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5859361.png)
![4-[(2,3,4-trichlorophenyl)sulfonyl]morpholine](/img/structure/B5859366.png)